molecular formula C22H21ClN2O5S B305153 N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide

Cat. No. B305153
M. Wt: 460.9 g/mol
InChI Key: MXGTWQQSYWTDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound, also known as KD5170, has been studied extensively for its mechanism of action and its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves the inhibition of the heat shock protein 90 (Hsp90) chaperone complex. Hsp90 is a molecular chaperone that is essential for the proper folding and stabilization of a variety of client proteins, including oncogenic proteins. This compound binds to the ATP-binding site of Hsp90, thereby inhibiting its chaperone activity and leading to the degradation of its client proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of Hsp90. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide for lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. Additionally, this compound has been shown to be selective for cancer cells, with minimal toxicity to normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide. One area of interest is the development of more soluble analogs of this compound, which may improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies are needed to explore the potential of this compound as an anti-metastatic agent and to investigate its potential applications in combination with other anti-cancer agents. Finally, the mechanism of action of this compound is still not fully understood, and further studies are needed to elucidate its interactions with the Hsp90 chaperone complex.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for the synthesis of this compound are 2-chloroaniline, 3,4-dimethoxybenzaldehyde, and methylsulfonyl chloride. The reaction conditions involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is carried out under reflux for several hours, followed by purification using column chromatography.

Scientific Research Applications

N-(2-chlorophenyl)-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide has been studied extensively for its potential applications in medical research, particularly in cancer treatment. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.

properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]benzamide

InChI

InChI=1S/C22H21ClN2O5S/c1-25(31(27,28)17-12-13-20(29-2)21(14-17)30-3)16-10-8-15(9-11-16)22(26)24-19-7-5-4-6-18(19)23/h4-14H,1-3H3,(H,24,26)

InChI Key

MXGTWQQSYWTDLU-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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